molecular formula C12H21NO2 B8604711 1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine

1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine

Cat. No. B8604711
M. Wt: 211.30 g/mol
InChI Key: MWKRDIXJPNEIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(tert-Butoxycarbonyl)-2-methyl-4-methylenepiperidine

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3

InChI Key

MWKRDIXJPNEIPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.41 g of 1-benzyl-2-methyl-4-methylenepiperidone was dissolved in 70 ml of dichloroethane and 5.92 g of 1-chloroethyl chloroformate was added thereto under ice-cooling. After heating the mixture under reflux for 50 minutes, 100 ml of methanol was added thereto and the resulting mixture was allowed to stand at room temperature overnight. Then triethylamine was added to the reaction mixture under ice-cooling until the pH value reached 9. Further, 7.64 g of tert-butyl dicarbonate was added thereto and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed successively with water, 1 N hydrochloric acid, a saturated aqueous solution of sodium chloride and a saturated aqueous solution of sodium bicarbonate and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 7.2 g of the title compound as a colorless oily substance.
[Compound]
Name
1-benzyl-2-methyl-4-methylenepiperidone
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl dicarbonate
Quantity
7.64 g
Type
reactant
Reaction Step Five

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